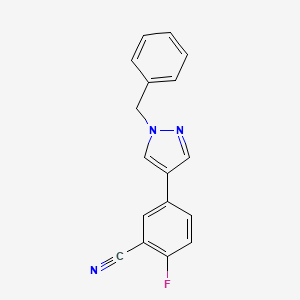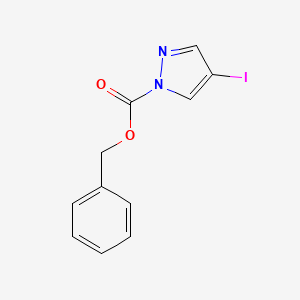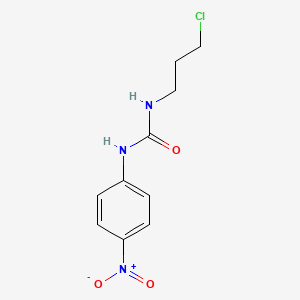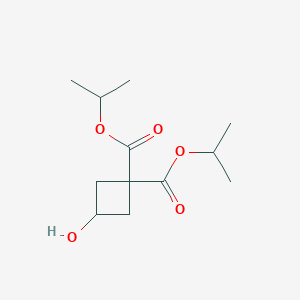![molecular formula C8H7N3O B1404304 1-(1H-ピラゾロ[4,3-b]ピリジン-6-イル)エタノン CAS No. 1256787-55-9](/img/structure/B1404304.png)
1-(1H-ピラゾロ[4,3-b]ピリジン-6-イル)エタノン
概要
説明
1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts significant chemical and biological properties to these compounds .
科学的研究の応用
1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to have significant and diverse biological and pharmacological activities .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity in various biological assays .
Biochemical Pathways
Related compounds have been associated with various biological and pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown significant inhibitory activity in various biological assays .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
生化学分析
Biochemical Properties
1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . By binding to the active site of these kinases, 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone can modulate their activity, leading to alterations in downstream signaling events .
Cellular Effects
The effects of 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways . Additionally, 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation .
Molecular Mechanism
At the molecular level, 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, by binding to their active sites . This binding interaction can prevent the enzymes from catalyzing their respective reactions, leading to a cascade of downstream effects . Additionally, 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone in laboratory settings have been studied extensively. Over time, this compound has been shown to maintain its stability and activity under various conditions . It can undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have also revealed that prolonged exposure to 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone can result in sustained alterations in cellular function, including changes in cell signaling and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone vary with different dosages. At lower doses, this compound has been shown to exert therapeutic effects without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the overall pharmacokinetics and pharmacodynamics of 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone .
Transport and Distribution
The transport and distribution of 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can facilitate the distribution of 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone to target tissues, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzymatic activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-amino-1H-pyrazole with 2-chloro-3-pyridinecarboxaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
化学反応の分析
Types of Reactions: 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridines.
類似化合物との比較
1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.
Pyrazolo[1,5-a]pyridine: A related compound with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness: 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone is unique due to its specific substitution pattern and the position of the ethanone group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridines .
特性
IUPAC Name |
1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-2-7-8(9-3-6)4-10-11-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEVIOJEQQOTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=NN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride](/img/structure/B1404228.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1404229.png)

![Pyrrolo[1,2-a]pyrazine-1-methanol](/img/structure/B1404231.png)
![3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B1404233.png)
![4-((4-Amino-6-(5-chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-1,3,5-triazin-2-yl)thio)butanoic acid](/img/structure/B1404235.png)





